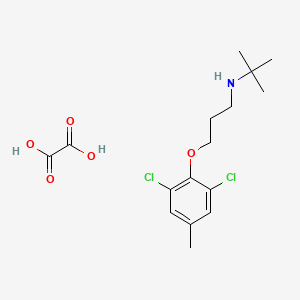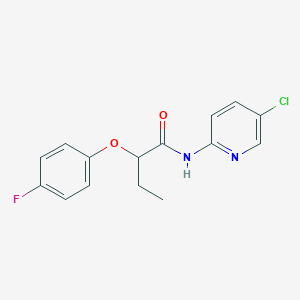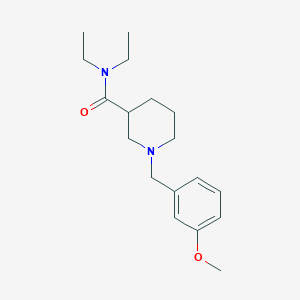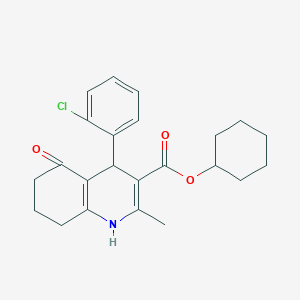
N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and has a molecular weight of 420.3 g/mol.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to be upregulated in cancer cells, leading to increased cell proliferation and survival. Compound A inhibits this pathway, leading to decreased cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce G1 cell cycle arrest in cancer cells, leading to decreased cell proliferation. It also inhibits the migration and invasion of cancer cells. In addition, Compound A has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate in lab experiments is its potency and specificity. It has been shown to have potent anti-cancer properties and can selectively target cancer cells without affecting normal cells. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate. One area of research is the development of more potent analogs of Compound A with improved pharmacokinetic properties. Another area of research is the investigation of its potential applications in other diseases, such as inflammatory diseases and autoimmune disorders. Finally, there is a need for more studies on its toxicity and safety profile.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its potent anti-cancer properties and specificity make it a promising candidate for cancer treatment. However, more research is needed to fully understand its pharmacokinetics, toxicity, and potential applications in other diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate involves several steps. The first step is the reaction between tert-butylamine and 2,6-dichloro-4-methylphenol to yield N-(tert-butyl)-2,6-dichloro-4-methylphenol. This intermediate is then reacted with 3-chloropropylamine to produce N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of the compound.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2,6-dichloro-4-methylphenoxy)-1-propanamine oxalate has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that Compound A has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[3-(2,6-dichloro-4-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO.C2H2O4/c1-10-8-11(15)13(12(16)9-10)18-7-5-6-17-14(2,3)4;3-1(4)2(5)6/h8-9,17H,5-7H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERUGOCMSQUVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCNC(C)(C)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5227106.png)
![4-acetyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227109.png)
![N'-[2-(4-bromobenzoyl)-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B5227117.png)
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

![1-(4-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5227160.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5227169.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-[(4-bromophenyl)hydrazone]](/img/structure/B5227177.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)


